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Compound of Interest

Compound Name: 2,3-Dimethylbutan-1-amine

Cat. No.: B1341997

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available thermodynamic property data for 2,3-
Dimethylbutan-1-amine. Due to a lack of extensive experimental data for this specific
compound in publicly available literature, this document presents computed properties
alongside experimentally determined data for a structurally similar compound, n-hexylamine,
for comparative purposes. Furthermore, it details the common experimental protocols used for
determining the key thermodynamic properties of amines.

Core Thermodynamic Data

The following tables summarize the known and computed thermodynamic and physical
properties of 2,3-Dimethylbutan-1-amine.

Table 1: Computed Physicochemical and
Thermodynamic Properties of 2,3-Dimethylbutan-1-
amine
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Property Value Source
Molecular Formula C6H15N PubChem[1]
Molecular Weight 101.19 g/mol PubChem[1]
XLogP3 1.4 PubChem[1]
Hydrogen Bond Donor Count 1 PubChem[1]
Hydrogen Bond Acceptor

Count 1 PubChem[1]
Rotatable Bond Count 3 PubChem[1]
Exact Mass 101.120449483 Da PubChem[1]
Topological Polar Surface Area 26 A2 PubChem[1]
Heavy Atom Count 7 PubChem[1]

Table 2: Comparison of Properties of 2,3-Dimethylbutan-

.amine ( ) and n-Hexylamine (Experimental

2,3-Dimethylbutan-

n-Hexylamine

Property 1-amine . Source
(Experimental)
(Computed)
Molecular Weight 101.19 g/mol 101.19 g/mol PubChem[1][2]
Boiling Point Not available 131-132 °C Sigma-Aldrich[3]
Melting Point Not available -23°C Sigma-Aldrich[3]
Density Not available 0.766 g/mL at 25 °C Sigma-Aldrich[3]
36.54 kJ/mol (at
Heat of Vaporization Not available boiling point); 45.10 PubChem|[2]
kJ/mol at 25 °C
Liquid Phase Heat ) 252 J/mol*K at 298.15  NIST WebBook[1][4]
] o Not available
Capacity (Cp,liquid) K [5]
Vapor Pressure Not available 7.95 mm Hg at 20 °C PubChem[2]
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Experimental Protocols for Thermodynamic
Property Determination

The determination of thermodynamic properties for amines involves a range of established
experimental techniques. The following sections detail the methodologies for key
thermodynamic parameters.

Enthalpy of Vaporization (AHvap)

The enthalpy of vaporization, the energy required to transform a given quantity of a substance
from a liquid into a gas at a given pressure, is a critical thermodynamic property.

Methodology: Calorimetry
Direct determination of the enthalpy of vaporization is often performed using calorimetry.

o Apparatus: A specialized calorimeter, such as a Calvet-type microcalorimeter or a differential
scanning calorimeter (DSC), is used.

e Procedure:

[¢]

A precisely weighed sample of the amine is placed in a sample cell within the calorimeter.

o

The sample is heated at a controlled rate.

o

As the sample vaporizes, the heat absorbed is measured.

[¢]

The enthalpy of vaporization is calculated from the heat absorbed and the amount of
substance vaporized.

» Key Considerations: The purity of the sample is crucial for accurate measurements. The
experiment must be conducted under controlled pressure conditions.

Heat Capacity (Cp)

Heat capacity is the amount of heat that must be added to a substance to raise its temperature
by one unit.
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Methodology: Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for determining heat capacity.

o Apparatus: An adiabatic calorimeter consists of a sample container, a heater, a temperature
sensor, and an adiabatic shield.

e Procedure:

o

The amine sample is placed in the sample container.

[e]

A known amount of electrical energy is supplied to the heater, causing the temperature of
the sample to rise.

[e]

The temperature change is precisely measured.

o

The heat capacity is calculated from the energy input and the temperature change, after
accounting for the heat capacity of the container.

o Key Considerations: The system must be well-insulated to prevent heat loss to the
surroundings, hence the term "adiabatic."

Methodology: Differential Scanning Calorimetry (DSC)
DSC is a more common and faster method for determining heat capacity.

o Apparatus: A differential scanning calorimeter measures the difference in heat flow between
a sample and a reference pan as a function of temperature.

e Procedure:

o An empty sample pan and an empty reference pan are heated at a constant rate to obtain
a baseline.

o A standard material with a known heat capacity (e.g., sapphire) is placed in the sample
pan and heated to determine the heat flow difference.
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o The amine sample is then placed in the sample pan and subjected to the same heating
program.

o The heat capacity of the sample is calculated by comparing the heat flow difference of the
sample to that of the standard.

Vapor Pressure

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its
condensed phases (solid or liquid) at a given temperature in a closed system.

Methodology: Static Method

o Apparatus: A static apparatus consists of a sample cell connected to a pressure measuring
device (manometer) and a temperature-controlled bath.

e Procedure:
o The amine sample is degassed to remove any dissolved air.

o The sample is placed in the cell, which is then immersed in the temperature-controlled
bath.

o The pressure of the vapor in equilibrium with the liquid is measured at various
temperatures.

o Key Considerations: It is essential to ensure that the system has reached thermal and phase
equilibrium before taking a pressure reading.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of
the enthalpy of vaporization of an amine using differential scanning calorimetry.
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Workflow for AHvap determination by DSC.
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This guide provides a foundational understanding of the thermodynamic properties of 2,3-
Dimethylbutan-1-amine, contextualized with experimental data from a similar compound and
detailed methodologies for property determination. For definitive thermodynamic data on 2,3-
Dimethylbutan-1-amine, further experimental investigation is required.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b1341997?utm_src=pdf-body
https://www.benchchem.com/product/b1341997?utm_src=pdf-body
https://www.benchchem.com/product/b1341997?utm_src=pdf-body
https://www.benchchem.com/product/b1341997?utm_src=pdf-body
https://www.benchchem.com/product/b1341997?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/cbook.cgi?ID=C111262&Units=SI&Mask=82
https://pubchem.ncbi.nlm.nih.gov/compound/Hexylamine
https://www.sigmaaldrich.com/HK/zh/product/aldrich/219703
https://webbook.nist.gov/cgi/cbook.cgi?ID=C111262&Units=SI&Mask=F
https://webbook.nist.gov/cgi/inchi?ID=C111262&Mask=2
https://www.benchchem.com/product/b1341997#thermodynamic-properties-of-2-3-dimethylbutan-1-amine
https://www.benchchem.com/product/b1341997#thermodynamic-properties-of-2-3-dimethylbutan-1-amine
https://www.benchchem.com/product/b1341997#thermodynamic-properties-of-2-3-dimethylbutan-1-amine
https://www.benchchem.com/product/b1341997#thermodynamic-properties-of-2-3-dimethylbutan-1-amine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1341997?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved.

8/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1341997?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

